molecular formula C9H14N2O2S B1499830 N-(2-(Aminomethyl)phenyl)-N-methylmethanesulfonamide CAS No. 869371-40-4

N-(2-(Aminomethyl)phenyl)-N-methylmethanesulfonamide

Cat. No.: B1499830
CAS No.: 869371-40-4
M. Wt: 214.29 g/mol
InChI Key: HOZKSOYMOBLWKZ-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)phenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

869371-40-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3

InChI Key

HOZKSOYMOBLWKZ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1CN)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC=C1CN)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-Aminomethyl-phenyl)-N-methyl-methanesulfonamide was prepared from N-(2-cyano-phenyl)-N-methyl-methanesulfonamide (0.75 g, 3.5 mmol) via hydrogenation using a Paar apparatus with 10% Palladium on Carbon (50% Wet)(5:45:50, palladium:carbon black:water, 0.75 g, 0.35 mmol) and hydrogen (50 psi) in 7M ammonia in methanol (50 mL). The mixture was shaken on a Paar apparatus until adsorption of hydrogen ceased. The mixture was degassed, backflushed with nitrogen, filtered through a plug of diatomaceous earth and rinsed with dichloromethane. The filtrate was evaporated under reduced pressure. Product isolated as a tan viscous oil (0.76 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.54 (d, J=7.7 Hz, 1H), 7.38 (ddd, J=7.6, 0.9, 0.9 Hz, 1H), 7.30 (ddd, J=7.9, 1.3, 1.3 Hz, 1H), 7.24 (dd, J=7.9, 0.8 HZ, 1H), 4.00 (br s, 2H), 3.26 (s, 3H), 2.99 (s, 3H). MS=215 (MH)+.
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Synthesis routes and methods II

Procedure details

To a solution of N-(2-cyanophenyl)-N-methylmethanesulfonamide (16.0 g, 76 mmol) in a solution of ammonia in ethanol (500 mL, 4 mol·L−1) was added palladium on carbon (10%, 4 g). The mixture was stirred under an atmosphere of hydrogen for 24 hours. The catalyst was removed by filtration and the filtrate was evaporated. The residue was washed with ether to give N-(2-(aminomethyl)phenyl)-N-methylmethanesulfonamide (14.2 g, yield 87.1%). 1H NMR (400 MHz, CDCl3) δ ppm 7.53-7.55 (m, 1H), 7.36-7.40 (m, 1H), 7.29-7.33 (m, 1H), 7.23-7.25 (m, 1H), 3.97-3.99 (br d, 2H, J=8.0 Hz), 3.27 (s, 3H), 3.00 (s, 3H). N-(2-(aminomethyl)phenyl)-N-methylmethanesulfonamide was dissolved in ether and bubbled in hydrochloride (gas) to afford the product N-(2-(aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride (15.0 g, yield 90.4%). 1H NMR (400 MHz, CDCl3) δ ppm 7.54-7.55 (m, 1H), 7.35-7.40 (m, 1H), 7.28-7.33 (m, 1H), 7.24-7.26 (m, 1H), 3.99 (br s, 2H), 3.25 (s, 3H), 2.98 (s, 3H).
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Synthesis routes and methods III

Procedure details

To a round bottom flask was added 2-fluoro-benzonitrile (1.0 g, 8.2 mmol), N-Methyl-methanesulfonamide (1.0 g, 9.2 mmol), potassium carbonate (1.7 g, 12 mmol) and N,N-dimethylformamide (5 mL). The mixture was heated at 80° C. for 18 hours. The mixture was cooled to room temperature and water (50 mL) was added. The mixture was extracted with ethyl acetate (75 mL). The organic layer was washed with water (2×25 mL) and saturated aqueous sodium chloride (25 mL), dried over magnesium sulfate, filtered and evaporated to a waxy solid. The recovered solid was triturated with hexane, filtered and dried. N-(2-Cyano-phenyl)-N-methyl-methanesulfonamide was isolated as a pale yellow solid (0.74 g, 42%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.72 (d, J=7.7 Hz, 1H), 7.70-7.64 (m, 1H), 7.56 (d, J=8.0 Hz, 1H), 7.47 (t, J=7.6 Hz, 1H), 3.40 (s, 3H), 3.13 (s, 3H). MS=211 (MH)+. 147b) N-(2-Aminomethyl-phenyl)-N-methyl-methanesulfonamide was prepared from N-(2-cyano-phenyl)-N-methyl-methanesulfonamide (0.75 g, 3.5 mmol) via hydrogenation using a Paar apparatus with 10% Palladium on Carbon (50% Wet)(5:45:50, palladium:carbon black:water, 0.75 g, 0.35 mmol) and hydrogen (50 psi) in 7M ammonia in methanol (50 mL). The mixture was shaken on a Paar apparatus until adsorption of hydrogen ceased. The mixture was degassed, backflushed with nitrogen, filtered through a plug of diatomaceous earth and rinsed with dichloromethane. The filtrate was evaporated under reduced pressure. Product isolated as a tan viscous oil (0.76 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.54 (d, J=7.7 Hz, 1H), 7.38 (ddd, J=7.6, 0.9, 0.9 Hz, 1H), 7.30 (ddd, J=7.9, 1.3, 1.3 Hz, 1H), 7.24 (dd, J=7.9, 0.8 HZ, 1H), 4.00 (br s, 2H), 3.26 (s, 3H), 2.99 (s, 3H). MS=215 (MH)+. 147c) N-{2-[(2-Chloro-[1,2,4]triazolo[1,5-a]pyridin-8-ylamino)-methyl]-phenyl}-N-methyl-methanesulfonamide was prepared from 8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (0.74 g, 3.2 mmol) and N-(2-aminomethyl-phenyl)-N-methyl-methanesulfonamide (0.76 g, 3.5 mmol) in a manner analogous to Example 2d. Product isolated as a white foam (0.847 g, 72%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.87 (d, J=6.5 Hz, 1H), 7.51-7.47 (m, 1H), 7.40-7.28 (m, 3H), 6.84 (t, J=7.5 Hz, 1H), 6.47 (d, J=7.8 Hz, 1H), 5.38 (t, J=5.4 Hz, 1H), 4.73 (d, J=6.1 Hz, 2H), 3.30 (s, 3H), 3.00 (s, 3H). MS=366 (MH)+. 147d) N-Methyl-N-[2-({2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-[1,2,4]triazolo[1,5-a]pyridin-8-ylamino}-methyl)-phenyl]-methanesulfonamide was prepared from N-{2-[(2-chloro-[1,2,4]triazolo[1,5-a]pyridin-8-ylamino)-methyl]-phenyl}-N-methyl-methanesulfonamide (75.0 mg, 0.205 mmol) and 4-(4-methyl-piperazin-1-yl)-phenylamine (44.0 mg, 0.230 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (23.0 mg, 0.0421 mmol) as the ligand in a manner analogous to Example 2d. Product isolated as a tan foam (0.053 g, 50%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.79 (d, J=6.6 Hz, 1H), 7.55-7.50 (m, 1H), 7.47 (d, J=8.8 Hz, 2H), 7.38-7.28 (m, 3H), 6.95 (d, J=8.8 Hz, 2H), 6.65 (t, J=7.5 Hz, 1H), 6.53 (s, 1H), 6.35 (d, J=7.7 Hz, 1H), 5.21 (t, J=6.0 Hz, 1H), 4.71 (d, J=6.1 Hz, 2H), 3.30 (s, 3H), 3.18-3.12 (m, 4H), 3.00 (s, 3H), 2.62-2.57 (m, 4H), 2.36 (s, 3H). MS=521 (MH)+.
[Compound]
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Yield
100%

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